Tetrahydrogestrinone

Descripción

Propiedades

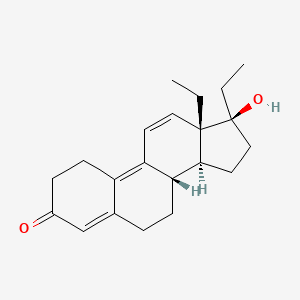

IUPAC Name |

(8S,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHNQTSIKGHVBH-ANULTFPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210901 |

Source

|

| Record name | Tetrahydrogestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tetrahydrogestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

618903-56-3 |

Source

|

| Record name | Tetrahydrogestrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618903-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrogestrinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618903563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrogestrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrogestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROGESTRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643MR6L9LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrogestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Clear Advantage: A Technical Guide to the Discovery and Synthesis of Tetrahydrogestrinone

Tetrahydrogestrinone (THG), notoriously known as "The Clear," is a potent synthetic anabolic-androgenic steroid (AAS) that was clandestine until its discovery in 2003.[1][2] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and analytical detection of THG, tailored for researchers, scientists, and drug development professionals.

Discovery and Context: The BALCO Scandal

This compound emerged from the shadows of the Bay Area Laboratory Co-operative (BALCO) scandal, a widespread conspiracy to supply elite athletes with undetectable performance-enhancing drugs.[3][4] The steroid was specifically engineered by organic chemist Patrick Arnold to be invisible to the standard anti-doping tests of the time.[2][5]

The discovery of THG was a pivotal moment in anti-doping history. In 2003, a syringe containing a residual amount of the substance was anonymously sent to the United States Anti-Doping Agency (USADA) by sprint coach Trevor Graham.[2][6] This crucial piece of evidence was then forwarded to the UCLA Olympic Analytical Laboratory, where a research team led by Dr. Don Catlin successfully identified the novel compound.[1][2][6] Using advanced analytical techniques, including mass spectrometry, they were able to characterize its structure and develop a test for its detection in athletes' urine samples.[7][8]

Chemical Synthesis of this compound

THG is a synthetic estrane (B1239764) steroid, chemically designated as 17α-ethyl-18-methylestra-4,9,11-trien-17β-ol-3-one.[2] It is a derivative of gestrinone (B1671454), a progestin used in the treatment of endometriosis.[2][9] The synthesis of THG from gestrinone is a one-step catalytic hydrogenation reaction.[2][10]

Synthesis of the Precursor: Gestrinone

Gestrinone (17α-ethynyl-18-methylestra-4,9,11-trien-17β-ol-3-one) itself is a synthetic steroid derived from 19-nortestosterone.[9][11] Its synthesis involves multiple steps, which are well-documented in organic chemistry literature.[12]

Conversion of Gestrinone to this compound

The conversion of gestrinone to THG involves the selective reduction of the 17α-ethynyl group to a 17α-ethyl group.[2] This is achieved through catalytic hydrogenation, a common and efficient method for the reduction of alkynes to alkanes.

Caption: Synthesis of THG from Gestrinone.

Mechanism of Action and Biological Activity

THG is a potent agonist of both the androgen receptor (AR) and the progesterone (B1679170) receptor (PR).[2][13] It exhibits no significant estrogenic activity.[13] Its high affinity for the androgen receptor is comparable to that of dihydrotestosterone (B1667394) (DHT), and it is this interaction that is responsible for its anabolic effects on muscle tissue.[13][14]

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated nuclear transcription factor.[15] Upon binding by an agonist like THG, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[16] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[16][17] This leads to the physiological effects associated with androgens, including myogenesis (muscle growth).[14]

Caption: Androgen Receptor Signaling Pathway.

Quantitative Analysis

The potency of THG as an anabolic steroid is underscored by its strong binding affinity for the androgen receptor.

| Compound | Relative Binding Affinity for Androgen Receptor (DHT = 100) | Anabolic Activity (in vivo) | Androgenic Activity (in vivo) |

| Dihydrotestosterone (DHT) | 100 | High | High |

| This compound (THG) | ~100[14] | High[14] | High[14] |

| Nandrolone | Lower than DHT | Moderate | Low |

| Trenbolone | Higher than DHT | Very High | High |

Note: Exact quantitative comparisons can vary based on the specific assay used. The data presented is a qualitative summary based on available literature.

Experimental Protocols

Synthesis of this compound from Gestrinone

Materials:

-

Gestrinone

-

Palladium on carbon (Pd/C) catalyst (5% or 10%)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of gestrinone in a suitable solvent in the reaction vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas into the vessel to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude THG.

-

The crude product can be further purified by recrystallization or column chromatography.

Detection of THG in Urine Samples

The detection of THG in biological samples, such as urine, typically involves a multi-step analytical workflow.[7][10]

Caption: THG Detection Workflow in Urine.

Detailed Steps:

-

Sample Preparation: Urine samples are typically treated with β-glucuronidase to hydrolyze any conjugated metabolites of THG. This is followed by extraction of the free steroid using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

Derivatization (for GC/MS): For analysis by gas chromatography-mass spectrometry (GC/MS), the extracted THG is often derivatized to improve its volatility and chromatographic properties. A common derivatization procedure involves the formation of a trimethylsilyl (B98337) (TMS) ether-oxime derivative.[7]

-

Instrumental Analysis:

-

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This technique is highly sensitive and specific for the detection of underivatized THG.[7] The analysis involves separating the components of the sample extract by liquid chromatography, followed by ionization and fragmentation of the analyte in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.

-

Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS): This method provides high mass accuracy, which aids in the confident identification of THG and its metabolites.[7] The derivatized sample is injected into the gas chromatograph for separation, and the eluting compounds are analyzed by the high-resolution mass spectrometer.

-

-

Data Analysis: The obtained mass spectra and chromatographic retention times are compared with those of a certified reference standard of THG for positive identification.

Conclusion

The discovery of this compound was a landmark event that exposed the sophistication of modern doping practices and spurred significant advancements in anti-doping analytical science. A thorough understanding of its synthesis, mechanism of action, and detection methodologies is crucial for the scientific community involved in drug development, pharmacology, and sports medicine to stay ahead of the curve in the ongoing efforts to ensure fair and clean athletic competition.

References

- 1. This compound: the discovery of a designer steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. BALCO - the scandal that changed the US view on doping [playthegame.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Patrick Arnold - Wikipedia [en.wikipedia.org]

- 6. Bay Area Laboratory Co-operative - Wikipedia [en.wikipedia.org]

- 7. This compound: discovery, synthesis, and detection in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gestrinone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Gestrinone? [synapse.patsnap.com]

- 12. Page loading... [guidechem.com]

- 13. This compound [bionity.com]

- 14. This compound is an androgenic steroid that stimulates androgen receptor-mediated, myogenic differentiation in C3H10T1/2 multipotent mesenchymal cells and promotes muscle accretion in orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

The Designer Androgen Tetrahydrogestrinone (THG): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrogestrinone (THG), a potent synthetic anabolic-androgenic steroid, gained notoriety as a "designer drug" in the early 2000s due to its illicit use in professional sports. Engineered to be undetectable by standard anti-doping tests of the time, its discovery spurred significant advancements in analytical toxicology and highlighted the ongoing challenge of detecting novel performance-enhancing substances. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and biological activities of THG. It details the methodologies for its synthesis, analytical detection, and the experimental protocols to assess its potent interactions with various steroid hormone receptors. Furthermore, this guide elucidates the metabolic fate of THG, outlining its biotransformation pathways and major metabolites. The information is presented to serve as a critical resource for researchers in endocrinology, pharmacology, and forensic science, as well as professionals involved in drug development and anti-doping efforts.

Chemical Structure and Physicochemical Properties

This compound, systematically named (17α)-13,17-diethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-3-one, is a synthetic estrane (B1239764) steroid.[1] It is a derivative of nandrolone (B1676933) (19-nortestosterone) and is structurally similar to the progestin gestrinone (B1671454), from which it is synthesized.[1] The key structural modification in THG is the hydrogenation of the ethynyl (B1212043) group of gestrinone to an ethyl group, which significantly enhances its androgenic activity.[1]

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₈O₂ | [1] |

| Molar Mass | 312.45 g/mol | [1] |

| IUPAC Name | (17α)-13,17-diethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-3-one | [1] |

| Synonyms | THG, The Clear, 18a-Homo-pregna-4,9,11-trien-17β-ol-3-one | [1] |

| CAS Number | 618903-56-3 | [1] |

| Appearance | White to off-white crystalline solid |

Pharmacodynamics and Mechanism of Action

THG is a potent agonist for the androgen receptor (AR) and the progesterone (B1679170) receptor (PR).[2] Its high affinity for the AR is comparable to that of dihydrotestosterone (B1667394) (DHT), the most potent endogenous androgen.[3] This strong binding affinity is attributed to the specific geometry of the THG molecule, which allows for extensive van der Waals contacts within the ligand-binding pocket of the receptor.[3] Upon binding, the THG-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to anabolic and androgenic effects.[3]

Notably, THG is not a selective AR agonist. It also exhibits high, albeit lower, affinity for the progesterone, glucocorticoid (GR), and mineralocorticoid (MR) receptors.[4] This lack of selectivity can lead to a complex pharmacological profile and a range of potential side effects not typically associated with other anabolic steroids.[4]

| Receptor | Binding Affinity (Ki) | Agonist Activity (ED₅₀) | Reference |

| Androgen Receptor (AR) | 5.6 nM | 0.5 nM | [1] |

| Progesterone Receptor (PR) | - | 7-fold higher potency than progesterone | [1] |

| Glucocorticoid Receptor (GR) | 52 nM | - | [1] |

| Mineralocorticoid Receptor (MR) | 120 nM | - | [1] |

Synthesis of this compound

THG is synthesized from the commercially available progestin, gestrinone, through a one-step catalytic hydrogenation process.[5] This reaction selectively reduces the ethynyl group at the C17 position to an ethyl group.

Experimental Protocol: Synthesis of THG

Materials:

-

Gestrinone

-

Palladium on carbon (Pd/C, 10%)

-

Ethyl acetate (B1210297) (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve gestrinone in a suitable solvent like ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude THG product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Analytical Detection Methods

The detection of THG in biological matrices, primarily urine, is crucial for anti-doping control. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of THG typically requires a derivatization step to increase its volatility and improve its chromatographic properties. The most common derivatization involves the formation of a trimethylsilyl (B98337) (TMS) ether at the 17-hydroxyl group and a methyloxime at the 3-keto group.[6]

Sample Preparation and Derivatization:

-

Enzymatic Hydrolysis: To a urine sample, add β-glucuronidase to deconjugate any glucuronidated metabolites. Incubate at an appropriate temperature and duration (e.g., 50°C for 1-2 hours).

-

Liquid-Liquid Extraction: Adjust the pH of the hydrolyzed urine and extract the analytes with an organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and ethyl acetate).

-

Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and ammonium (B1175870) iodide/ethanethiol or methoxyamine hydrochloride in pyridine (B92270) followed by a silylating agent. Heat the mixture to form the TMS-oxime derivative.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: Optimized for the separation of steroids (e.g., initial temperature of 180°C, ramped to 300°C).

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragments (e.g., m/z 240.14, 254.15, 267.16, and 294.19 for the TMS-oxime derivative).[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing underivatized THG, simplifying sample preparation. This technique provides high sensitivity and specificity.

Sample Preparation:

-

Enzymatic Hydrolysis: Similar to the GC-MS protocol, perform enzymatic hydrolysis to cleave glucuronide conjugates.

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Clean up the sample using either SPE with a suitable cartridge (e.g., C18) or LLE.

-

Reconstitution: Evaporate the eluate or organic phase and reconstitute the residue in a mobile phase-compatible solvent.

LC-MS/MS Parameters:

-

Liquid Chromatograph: Agilent 1200 series or equivalent.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 313 -> 241 and 313 -> 159).[6]

Metabolism of this compound

The metabolism of THG in humans has been studied using in vitro models with human hepatocytes. The primary metabolic pathways are Phase I hydroxylation and Phase II glucuronidation.

The major sites of hydroxylation are at the C-16 and C-18 positions of the steroid nucleus. These hydroxylated metabolites can then be conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted in the urine.

Receptor Binding Assay

To quantify the binding affinity of THG for the androgen receptor, a competitive radioligand binding assay is commonly employed. This assay measures the ability of THG to displace a radiolabeled androgen from the AR.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

Materials:

-

Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR).

-

Radioligand: [³H]-Mibolerone or [³H]-R1881.

-

Unlabeled competitor: this compound (THG) and a reference standard (e.g., Dihydrotestosterone).

-

Assay buffer (e.g., Tris-HCl with EDTA, glycerol, and dithiothreitol).

-

Wash buffer.

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of THG and the reference standard. Prepare the radioligand solution at a concentration near its Kd value.

-

Assay Incubation: In a 96-well plate, combine the androgen receptor preparation, the radioligand, and varying concentrations of either unlabeled THG or the reference standard. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a potent unlabeled androgen).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with cold wash buffer to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound serves as a prominent example of a "designer" anabolic steroid, engineered to evade detection while possessing potent biological activity. Its comprehensive study has not only been crucial for the development of effective anti-doping strategies but has also provided valuable insights into the structure-activity relationships of androgen receptor ligands. The detailed methodologies for its synthesis, detection, and biological characterization presented in this guide offer a foundational resource for researchers and professionals in related scientific fields. Continued vigilance and the development of advanced analytical techniques will remain paramount in addressing the challenge of emerging performance-enhancing drugs.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. BASi® | Quantitative Determination Of Delta-9-thc And 11-hydroxy-delta-9-thc In Human Plasma Using Lc-ms/ms [basinc.com]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: discovery, synthesis, and detection in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Designer Steroid Tetrahydrogestrinone: A Technical Guide to its Mechanism of Action on Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrogestrinone (THG) is a potent synthetic anabolic-androgenic steroid (AAS) that gained notoriety as a "designer" drug in sports. This technical guide provides an in-depth analysis of the molecular mechanism of action of THG on the androgen receptor (AR). It details THG's high-affinity binding to the AR, its role as a potent agonist, and the subsequent downstream signaling events, including receptor translocation, coregulator recruitment, and modulation of gene expression. This document summarizes key quantitative data, outlines experimental protocols for studying THG's effects, and provides visual representations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

This compound (THG), a synthetic estrane (B1239764) steroid, is a 17α-alkylated derivative of nandrolone (B1676933) (19-nortestosterone).[1] It was designed to be undetectable by standard doping tests.[2] Chemically, it is a modification of gestrinone (B1671454) where the ethynyl (B1212043) group is hydrogenated to an ethyl group, significantly increasing its androgenic activity.[1] THG is a potent agonist of both the androgen and progesterone (B1679170) receptors.[1][3] Unlike many other anabolic steroids, THG exhibits no estrogenic activity but does bind with high affinity to the glucocorticoid receptor, which may contribute to additional side effects like immunosuppression.[1][4]

Quantitative Analysis of Receptor Binding Affinity

THG's potent anabolic and androgenic effects are primarily mediated through its high-affinity binding to the androgen receptor. Several studies have quantified this interaction, often comparing it to the natural high-affinity ligand, dihydrotestosterone (B1667394) (DHT).

| Compound | Receptor | Binding Affinity (Kd, nM) | Relative Binding Affinity (RBA) vs. DHT | Reference |

| This compound (THG) | Androgen Receptor (AR) | 8.4 ± 1.2 | Similar to DHT | [5] |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | 9.8 ± 1.4 | 100% | [5] |

| 4-Androstenedione | Androgen Receptor (AR) | 646 ± 22 | Lower than DHT | [5] |

| This compound (THG) | Progesterone Receptor (PR) | High Affinity | - | [6][7] |

| This compound (THG) | Glucocorticoid Receptor (GR) | High Affinity (Highest among tested receptors) | - | [6][7] |

| This compound (THG) | Mineralocorticoid Receptor (MR) | High Affinity | - | [6][7] |

Mechanism of Action on the Androgen Receptor

The mechanism of THG's action on the androgen receptor follows the classical pathway of steroid hormone action, involving ligand binding, receptor activation, nuclear translocation, and modulation of gene expression.

Ligand Binding and Receptor Conformation

THG binds to the ligand-binding pocket of the androgen receptor with an affinity comparable to that of dihydrotestosterone (DHT).[8] This high-affinity binding is attributed to extensive van der Waals contacts between THG and the receptor.[1] Molecular modeling studies suggest that while the interaction with the A-ring of THG is similar to that of DHT, the C17 and C18 substituents of THG have unique stabilizing interactions with the AR.[8] Specifically, the AR/THG model shows a rotation of Trp-741 to interact more closely with the C18 ethyl substituent and Met-895, which also stabilizes this group.[5]

Receptor Activation and Nuclear Translocation

Upon binding THG, the androgen receptor undergoes a conformational change, leading to its activation. This activated THG-AR complex then translocates from the cytoplasm to the nucleus.[8] This process has been demonstrated in C3H10T1/2 mesenchymal multipotent cells, where THG induces AR nuclear translocation, an effect that can be competitively inhibited by the AR antagonist bicalutamide.[9]

Downstream Signaling and Gene Expression

Once in the nucleus, the THG-AR complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of coregulatory proteins and the initiation of transcription of target genes.[1] This results in the anabolic and androgenic effects of THG, such as increased muscle mass.[8] Microarray studies have shown that THG modulates the expression of a significant number of genes in a manner similar to DHT in tissues like the levator ani muscle, gastrocnemius muscle, and prostate.[10] For instance, 671 genes in the mouse levator ani muscle are similarly modulated by both THG and DHT.[10]

Interestingly, THG also exhibits effects that are not mediated by the androgen receptor. It has been shown to have dioxin-like effects by activating the aryl hydrocarbon receptor (AhR), leading to increased expression of cytochrome P-450 1A1 (CYP1A1).[11] Furthermore, its binding to the glucocorticoid receptor can lead to a downregulation of the GR-dependent tyrosine aminotransferase (TAT) gene in the liver.[7][12]

Experimental Protocols

Fluorescence Anisotropy Assay for Receptor Binding Affinity

This method is used to determine the dissociation constant (Kd) of a ligand for its receptor.

-

Principle: The assay measures the change in the rotational speed of a fluorescently labeled androgen analog upon binding to the larger androgen receptor ligand-binding domain (AR-LBD). Unlabeled ligands (like THG) compete with the fluorescent analog for binding, causing a decrease in fluorescence anisotropy.

-

Protocol:

-

A fixed concentration of a fluorescent androgen analog (e.g., FA) is incubated with the recombinant AR-LBD.

-

Increasing concentrations of the competitor ligand (THG, DHT, etc.) are added to the mixture.

-

Fluorescence anisotropy is measured at each competitor concentration.

-

The data is used to generate a competitive displacement curve, from which the Kd value for the competitor ligand can be calculated.[5][9]

-

Yeast-Based Androgen Receptor Transactivation Assay

This cell-based assay is used to determine the functional potency of a compound as an AR agonist or antagonist.

-

Principle: Yeast cells are genetically engineered to express the human androgen receptor and a reporter gene (e.g., β-galactosidase) under the control of an androgen-responsive promoter. Activation of the AR by a ligand leads to the expression of the reporter gene, which can be quantified.

-

Protocol:

-

Transformed yeast cells are cultured in the presence of varying concentrations of the test compound (e.g., THG).

-

After an incubation period, the cells are lysed.

-

The activity of the reporter enzyme (e.g., β-galactosidase) in the cell lysates is measured.

-

A dose-response curve is generated to determine the ED50 (the concentration at which 50% of the maximal response is achieved).[13][14]

-

AR Nuclear Translocation Assay

This immunocytochemical method visualizes the movement of the androgen receptor from the cytoplasm to the nucleus upon ligand binding.

-

Principle: Cells are treated with the test compound, and the subcellular localization of the AR is determined using an antibody specific to the AR.

-

Protocol:

-

Cells (e.g., C3H10T1/2) are cultured on coverslips and incubated with the test compound (e.g., 30 nM THG) for a specified time (e.g., 24 hours).

-

The cells are fixed with paraformaldehyde and permeabilized.

-

The cells are then incubated with a primary antibody against the androgen receptor.

-

A fluorescently labeled secondary antibody is used to detect the primary antibody.

-

The subcellular localization of the AR is visualized using fluorescence microscopy.[9]

-

Visualizations

Signaling Pathway of THG on Androgen Receptors

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound analysis and designer steroids revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a potent androgen and progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a potent but unselective binding steroid and affects glucocorticoid signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is an androgenic steroid that stimulates androgen receptor-mediated, myogenic differentiation in C3H10T1/2 multipotent mesenchymal cells and promotes muscle accretion in orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces a genomic signature typical of a potent anabolic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The androgenic anabolic steroid this compound produces dioxin-like effects via the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ergogenics.org [ergogenics.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

The Potent Agonist Profile of Tetrahydrogestrinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrogestrinone (THG) is a potent, synthetic anabolic-androgenic steroid that gained notoriety as a "designer drug" in the world of professional sports. This technical guide provides an in-depth exploration of the pharmacodynamics of THG, focusing on its potent agonist activity at various steroid hormone receptors. This document summarizes key quantitative binding data, details the experimental protocols used to characterize its activity, and visualizes the primary and secondary signaling pathways it modulates.

Receptor Binding Profile of this compound

This compound is a highly potent agonist of the androgen and progesterone (B1679170) receptors.[1][2][3][4] It has been found to bind to the androgen receptor (AR) with an affinity similar to that of dihydrotestosterone (B1667394) (DHT).[5] Furthermore, THG is an unselective steroid, exhibiting high affinity for the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR).[2][6] This broad-spectrum binding profile contributes to its complex physiological effects.

| Receptor | Ligand | Binding Affinity (nM) | Reference |

| Androgen Receptor (AR) | This compound | 5.6 | [7] |

| Progesterone Receptor (PR) | This compound | Not explicitly quantified, but described as a "highly potent progestin" | [3][4] |

| Glucocorticoid Receptor (GR) | This compound | 52 | [7] |

| Mineralocorticoid Receptor (MR) | This compound | 120 | [7] |

Key Experimental Protocols

The characterization of THG's pharmacodynamics has been achieved through a series of key in vitro and in vivo experiments. The following sections detail the methodologies employed in these seminal studies.

Receptor Binding Affinity Assessment by Fluorescence Anisotropy Assay

This in vitro assay is used to determine the binding affinity of THG to steroid hormone receptors by measuring the displacement of a fluorescently labeled ligand.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled steroid analog upon binding to the larger receptor protein.[8][9] Unlabeled THG competes with the fluorescent analog for binding to the receptor's ligand-binding domain, causing a decrease in fluorescence anisotropy.[8]

Detailed Protocol:

-

Reagents:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

Fluorescently labeled androgen (e.g., a fluorescein-labeled analog).

-

This compound (THG) of high purity.

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin).

-

-

Procedure:

-

A constant concentration of the AR-LBD and the fluorescently labeled androgen are incubated together to form a complex.

-

Increasing concentrations of unlabeled THG are added to the complex.

-

The mixture is allowed to reach equilibrium.

-

Fluorescence anisotropy is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

-

-

Data Analysis:

-

The decrease in fluorescence anisotropy is plotted against the concentration of THG.

-

The IC50 value (the concentration of THG that displaces 50% of the fluorescent ligand) is determined from the resulting dose-response curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the fluorescent ligand.[10]

-

Transcriptional Activation Assessment by Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of THG to activate the androgen receptor and initiate gene transcription.

Principle: Cells are engineered to express the human androgen receptor and a reporter gene (luciferase) linked to an androgen-responsive element (ARE).[1][11][12][13][14] When THG binds to and activates the AR, the complex translocates to the nucleus and binds to the ARE, driving the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of AR activation.[12]

Detailed Protocol:

-

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., HEK293 or PC3) is cultured in appropriate media.

-

Cells are transiently or stably transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a luciferase gene downstream of a promoter with multiple androgen-responsive elements.

-

-

Compound Treatment:

-

Transfected cells are plated in multi-well plates.

-

Cells are treated with increasing concentrations of THG or a reference agonist (e.g., DHT). A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for a set period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

-

Luciferase Assay:

-

The cells are lysed to release the luciferase enzyme.

-

A luciferase substrate is added to the cell lysate.

-

The luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is normalized to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

-

The fold induction of luciferase activity is plotted against the concentration of THG.

-

The EC50 value (the concentration of THG that produces 50% of the maximal response) is determined from the dose-response curve.

-

In Vivo Assessment of Anabolic and Androgenic Activity in Orchidectomized Rats

This animal model is the gold standard for evaluating the anabolic (muscle-building) and androgenic (development of male sex characteristics) effects of a compound.

Principle: Orchidectomy (castration) in male rats removes the primary source of endogenous androgens, leading to the atrophy of androgen-dependent tissues such as the prostate, seminal vesicles, and levator ani muscle.[15][16][17][18][19] The ability of THG to prevent this atrophy is a measure of its androgenic and anabolic activity.[5]

Detailed Protocol:

-

Animal Model:

-

Adult male rats (e.g., Sprague-Dawley or Wistar) are surgically orchidectomized. A sham-operated control group is also included.

-

The animals are allowed to recover for a period (e.g., two weeks) to ensure the regression of androgen-dependent tissues.

-

-

Compound Administration:

-

Orchidectomized rats are divided into groups and treated with different doses of THG, a positive control (e.g., testosterone (B1683101) propionate), or a vehicle control.

-

The compounds are typically administered daily via subcutaneous or intramuscular injection for a set duration (e.g., 2-4 weeks).

-

-

Endpoint Analysis:

-

At the end of the treatment period, the animals are euthanized.

-

The weights of the ventral prostate, seminal vesicles (androgenic activity), and the levator ani muscle (anabolic activity) are recorded.

-

-

Data Analysis:

-

The organ weights of the treated groups are compared to those of the vehicle-treated orchidectomized group and the sham-operated group.

-

A statistically significant increase in the weights of the prostate and seminal vesicles indicates androgenic activity, while an increase in the levator ani muscle weight indicates anabolic activity.

-

Signaling Pathways of this compound

THG exerts its biological effects primarily through the androgen receptor, but also interacts with the aryl hydrocarbon receptor, leading to a distinct signaling cascade.

Primary Signaling Pathway: Androgen Receptor Activation

The canonical pathway for THG's anabolic and androgenic effects involves its function as a potent AR agonist.

Upon entering the cell, THG binds to the androgen receptor located in the cytoplasm, causing the dissociation of heat shock proteins.[5] The activated THG-AR complex then translocates to the nucleus, where it binds to androgen response elements in the promoter regions of target genes.[5] This interaction modulates the transcription of a host of genes, leading to the anabolic and androgenic effects of THG.[20][21] Microarray studies have identified a significant number of genes regulated by THG in muscle tissue, including MyoD, a key regulator of muscle differentiation, and Myosin Heavy Chain, a critical component of muscle fibers.[22] Other modulated genes include Fos, involved in cell proliferation and differentiation, and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), which plays a role in glucose metabolism.[21]

Experimental Workflow for In Vivo Assessment

The following diagram outlines the key steps in the orchidectomized rat model used to determine the anabolic and androgenic potential of THG.

Secondary Signaling Pathway: Aryl Hydrocarbon Receptor Activation

In addition to its effects on steroid hormone receptors, THG has been shown to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism.[23]

This activation leads to the nuclear translocation of the AhR, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[24] This complex then binds to dioxin response elements (DREs) in the promoter region of target genes, most notably cytochrome P450 1A1 (CYP1A1).[23][24][25] The induction of CYP1A1, an enzyme involved in the metabolism of various xenobiotics, represents a "dioxin-like" effect of THG and may contribute to some of its adverse effects.[23]

Conclusion

This compound is a powerful synthetic steroid with a complex pharmacodynamic profile. Its high affinity for the androgen and progesterone receptors drives its potent anabolic and progestational effects. However, its unselective binding to the glucocorticoid and mineralocorticoid receptors, as well as its activation of the aryl hydrocarbon receptor, highlight a broader range of biological activities that warrant further investigation. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for understanding the molecular mechanisms underlying the potent agonist activity of THG. This information is crucial for the scientific and drug development communities in the ongoing efforts to understand the effects of synthetic steroids and to develop novel therapeutics with improved selectivity and safety profiles.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. This compound is a potent androgen and progestin. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a potent but unselective binding steroid and affects glucocorticoid signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. edinst.com [edinst.com]

- 9. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 10. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. Evidence from the aged orchidectomized male rat model that 17beta-estradiol is a more effective bone-sparing and anabolic agent than 5alpha-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.org.pe [scielo.org.pe]

- 17. Effect of exercise training on energy balance of orchidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Androgen treatment prevents loss of cancellous bone in the orchidectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound induces a genomic signature typical of a potent anabolic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. joe.bioscientifica.com [joe.bioscientifica.com]

- 22. academic.oup.com [academic.oup.com]

- 23. The androgenic anabolic steroid this compound produces dioxin-like effects via the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Affinity of Tetrahydrogestrinone for Androgen and Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrogestrinone (THG), a synthetic anabolic-androgenic steroid, gained notoriety as a "designer drug" in the world of professional sports. Its potent effects on muscle growth and performance enhancement are attributed to its high binding affinity for several nuclear receptors, most notably the androgen receptor (AR) and the progesterone (B1679170) receptor (PR). This technical guide provides an in-depth analysis of the binding affinity of THG to these receptors, summarizing key quantitative data, detailing the experimental methodologies used for these determinations, and visualizing the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity of THG

The following tables summarize the quantitative data on the binding affinity of THG to the androgen and progesterone receptors from various studies.

Table 1: Binding Affinity of this compound (THG) for the Androgen Receptor (AR)

| Compound | Dissociation Constant (Kd) (nM) | Relative Binding Affinity (RBA) (%) | ED50 (nM) for AR Transactivation |

| THG | 8.4 ± 1.2 | 100 | 0.5 |

| Dihydrotestosterone (DHT) | 9.8 ± 1.4 | 58 | - |

| Nandrolone | - | - | - |

| Gestrinone | - | - | - |

| Trenbolone | - | - | - |

Data compiled from multiple sources indicating THG's high affinity for the AR, comparable to the natural potent androgen, DHT. The RBA is set relative to THG.

Table 2: Binding Affinity and Potency of this compound (THG) for the Progesterone Receptor (PR)

| Compound | Relative Molar Potency | Notes |

| THG | 7-fold higher than progesterone | Determined in a yeast-based in vitro bioassay system expressing human progesterone receptors. |

| Progesterone | 1 | Reference compound. |

THG demonstrates potent progestin activity, significantly exceeding that of the natural ligand, progesterone, in a functional assay.

Experimental Protocols

The determination of THG's binding affinity to androgen and progesterone receptors relies on several key experimental techniques. Below are detailed methodologies for the principal assays cited in the literature.

Competitive Radioligand Binding Assay

This assay is a gold standard for quantifying the affinity of a ligand for a receptor.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., THG) and subsequently calculate its binding affinity (Ki).

Materials:

-

Purified receptor protein (AR or PR)

-

Radiolabeled ligand with known high affinity (e.g., [³H]-Mibolerone for AR, [³H]-Progesterone for PR)

-

Test compound (THG) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Incubation: In a series of tubes, a constant concentration of the purified receptor and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound (THG). Control tubes include "total binding" (receptor + radioligand) and "non-specific binding" (receptor + radioligand + a high concentration of a known unlabeled ligand).

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.[1]

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[2][3]

Objective: To determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand from the receptor.

Materials:

-

Purified receptor protein (AR or PR)

-

Fluorescently labeled ligand (fluorescent probe) with known affinity for the receptor

-

Test compound (THG) at various concentrations

-

Assay buffer

-

Microplates (e.g., 96-well or 384-well, low-binding)

-

Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation: Prepare solutions of the receptor, fluorescent probe, and various concentrations of the test compound in the assay buffer.

-

Assay Setup: In the wells of a microplate, add the receptor protein and the fluorescent probe. Then, add the test compound at varying concentrations. Control wells should contain the receptor and probe (maximum polarization) and only the probe (minimum polarization).

-

Incubation: Incubate the plate at a controlled temperature for a set period to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.

Yeast-Based In Vitro Bioassay

This assay utilizes genetically modified yeast to express a human steroid hormone receptor and a reporter gene system to measure the transcriptional activity induced by a ligand.[4][5][6][7]

Objective: To determine the potency (e.g., ED50) of a compound as an agonist or antagonist for a specific steroid receptor.

Materials:

-

Saccharomyces cerevisiae strain engineered to express the human androgen or progesterone receptor.

-

Yeast expression plasmid containing the receptor gene.

-

Yeast reporter plasmid containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., lacZ, encoding β-galactosidase).

-

Yeast growth media.

-

Test compound (THG) at various concentrations.

-

Substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase).

-

Spectrophotometer.

Protocol:

-

Yeast Transformation: The yeast strain is co-transformed with the receptor expression plasmid and the reporter plasmid.

-

Cell Culture: The transformed yeast cells are grown in appropriate selection media to a specific optical density.

-

Hormone Treatment: The yeast culture is then treated with various concentrations of the test compound (THG) and incubated for a period to allow for receptor activation and reporter gene expression.

-

Cell Lysis: The yeast cells are lysed to release the cellular contents, including the reporter enzyme.

-

Enzyme Assay: The appropriate substrate is added to the cell lysate, and the enzymatic reaction is allowed to proceed.

-

Quantification: The product of the enzymatic reaction is quantified using a spectrophotometer.

-

Data Analysis: The reporter gene activity is plotted against the log concentration of the test compound to generate a dose-response curve, from which the ED50 (the concentration that produces 50% of the maximal response) can be determined.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the androgen and progesterone receptors.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. nanomicronspheres.com [nanomicronspheres.com]

- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 4. Yeast-based reporter assays for the functional characterization of cochaperone interactions with steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroid Hormone Receptor/Reporter Gene Transcription Assay for Food Additives and Contaminants -Toxicological Research | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Vitro Biological Activity of Tetrahydrogestrinone: A Technical Guide

Introduction: Tetrahydrogestrinone (THG), a synthetic anabolic-androgenic steroid (AAS), gained notoriety as a "designer" steroid in the early 2000s. Developed to be undetectable by standard anti-doping tests, its biological properties were not well-characterized at the time of its discovery[1]. Subsequent in vitro research has been crucial in elucidating its potent interactions with various steroid hormone receptors. This guide provides a detailed technical overview of the in vitro studies that have defined the biological activity of THG, focusing on its receptor binding, transactivation potential, and the experimental methodologies used for these assessments.

Data Presentation: Quantitative Analysis

The biological activity of THG has been quantified through various in vitro assays, primarily focusing on its affinity for and activation of nuclear receptors.

Receptor Binding Affinity

THG exhibits high affinity for several steroid receptors. Competitive binding assays and fluorescence anisotropy have been employed to determine its dissociation constant (Kd) and inhibitory concentration (IC50). The data indicates that THG is a potent ligand for the androgen (AR), progesterone (B1679170) (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, highlighting its unselective binding profile[2].

| Receptor | Ligand | Binding Affinity (Kd / IC50) | Assay Type | Source |

| Androgen Receptor (AR) | This compound (THG) | 8.4 ± 1.2 nM (Kd) | Fluorescence Anisotropy | Jasuja et al., 2005[3] |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 9.8 ± 1.4 nM (Kd) | Fluorescence Anisotropy | Jasuja et al., 2005[3] |

| Androgen Receptor (AR) | This compound (THG) | 5.6 nM | Not Specified | Vedani et al., 2009[4] |

| Glucocorticoid Receptor (GR) | This compound (THG) | 52 nM | Not Specified | Vedani et al., 2009[4] |

| Mineralocorticoid Receptor (MR) | This compound (THG) | 120 nM | Not Specified | Vedani et al., 2009[4] |

Transcriptional Activation Potential

Reporter gene assays have been instrumental in quantifying the functional consequences of THG binding to its target receptors. These studies consistently demonstrate that THG is a highly potent agonist of both the androgen and progesterone receptors.

| Receptor | Ligand | Potency (EC50 / ED50) | Assay System | Source |

| Androgen Receptor (AR) | This compound (THG) | 0.5 nM (ED50) | Yeast-based (β-galactosidase) | Death et al., 2004[5] |

| Androgen Receptor (AR) | This compound (THG) | 0.29 nM (EC50) | Yeast-based (β-galactosidase) | Death et al., 2004[6][7] |

| Androgen Receptor (AR) | Nandrolone | Not specified, order of magnitude higher than THG | Yeast-based (β-galactosidase) | Death et al., 2004[5] |

| Androgen Receptor (AR) | Gestrinone | Not specified, order of magnitude higher than THG | Yeast-based (β-galactosidase) | Death et al., 2004[5] |

| Androgen Receptor (AR) | Trenbolone | Not specified, order of magnitude higher than THG | Yeast-based (β-galactosidase) | Death et al., 2004[5] |

| Progesterone Receptor (PR) | This compound (THG) | 0.7 nM (EC50) | Yeast-based (β-galactosidase) | Death et al., 2004[6][7] |

| Progesterone Receptor (PR) | Gestrinone | 30 nM (EC50) | Yeast-based (β-galactosidase) | Death et al., 2004[6][7] |

| Progesterone Receptor (PR) | Progesterone | Not specified, 7-fold less potent than THG | Yeast-based (β-galactosidase) | Death et al., 2004[8] |

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of in vitro findings. The following sections describe the core protocols used to assess THG's biological activity.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (THG) for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Objective: To determine the IC50 value of THG for a specific steroid receptor.

Materials:

-

Receptor Source: Cytosolic fractions from target tissues (e.g., hamster prostate) or cells overexpressing the receptor of interest[9].

-

Radiolabeled Ligand: A high-affinity ligand for the target receptor, e.g., [³H]dihydrotestosterone ([³H]DHT) for the AR[9].

-

Unlabeled Competitor: this compound (THG) and a known standard (e.g., DHT).

-

Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.

-

Separation Medium: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand[10].

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation: Prepare serial dilutions of unlabeled THG and the standard competitor.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled THG (or standard). Include control tubes with only the radiolabeled ligand (total binding) and tubes with a large excess of unlabeled standard (non-specific binding).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Add a separation medium (e.g., charcoal slurry) to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent. Alternatively, use vacuum filtration to collect the receptor-ligand complex on glass fiber filters[10].

-

Quantification: Measure the radioactivity in the supernatant (if using charcoal) or on the filter (if using filtration) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of THG. Plot the percentage of specific binding against the log concentration of THG. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value[10].

Mammalian Cell-Based Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene (luciferase), providing a functional measure of its agonistic or antagonistic activity[11][12].

Objective: To determine the EC50 (potency) and efficacy of THG as a receptor agonist.

Materials:

-

Cell Line: A suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293T) cells, which are easily transfectable[11].

-

Expression Plasmids:

-

A plasmid encoding the full-length human receptor of interest (e.g., AR, PR).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with hormone response elements (HREs), such as the MMTV promoter[13].

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., SV40) to normalize for transfection efficiency[11].

-

-

Transfection Reagent: Lipid-based transfection reagent (e.g., Lipofectamine).

-

Cell Culture Medium & Reagents: DMEM, fetal bovine serum (FBS, often charcoal-stripped to remove endogenous steroids), antibiotics.

-

Test Compound: this compound (THG) dissolved in a suitable solvent (e.g., DMSO).

-

Luciferase Assay System: Reagents to measure firefly and Renilla luciferase activity.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T cells into 96-well plates at a density that allows them to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the receptor expression plasmid, the HRE-luciferase reporter plasmid, and the normalization control plasmid using a lipid-based transfection reagent according to the manufacturer's protocol[11].

-

Incubation: Allow the cells to express the plasmids for 4-6 hours.

-

Compound Treatment: Remove the transfection medium and replace it with a medium containing serial dilutions of THG or a reference agonist. Each concentration should be tested in replicate wells. Include a vehicle control (e.g., 0.1% DMSO)[11].

-

Induction: Incubate the cells with the test compounds for 16-24 hours at 37°C and 5% CO2[11].

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure both firefly and Renilla luciferase activity sequentially in each well using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to obtain Relative Light Units (RLU). Calculate the fold activation by dividing the RLU of the treated wells by the mean RLU of the vehicle control wells. Plot the fold activation against the log concentration of THG and fit to a dose-response curve to determine the EC50 and maximal efficacy[11].

Signaling Pathways and Visualizations

Canonical Nuclear Receptor Signaling

THG, like other steroids, exerts its primary effects by binding to intracellular nuclear receptors. This interaction initiates a cascade of events leading to the modulation of target gene expression.

Caption: Canonical signaling pathway for nuclear receptors activated by THG.

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

Interestingly, in vitro studies have revealed that THG can also exert "dioxin-like" effects by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism[14]. This demonstrates a non-classical mechanism of action for this steroid.

Caption: "Dioxin-like" signaling pathway of THG via the Aryl Hydrocarbon Receptor.

Experimental Workflow Visualizations

Caption: General workflow for a competitive receptor binding assay.

Caption: General workflow for a mammalian cell luciferase reporter gene assay.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a potent but unselective binding steroid and affects glucocorticoid signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 11. eubopen.org [eubopen.org]

- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The androgenic anabolic steroid this compound produces dioxin-like effects via the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Clear Choice: A Technical Guide to the Initial Identification of Tetrahydrogestrinone (THG) in Sports Doping

For Researchers, Scientists, and Drug Development Professionals

Introduction

In 2003, the landscape of anti-doping science was irrevocably altered with the discovery of tetrahydrogestrinone (THG), a potent, previously unknown anabolic-androgenic steroid.[1][2] Dubbed "The Clear" because it was designed to be undetectable by the standard doping control tests of the time, its identification was a landmark achievement in the fight for fair sport.[3][4] The discovery was initiated by an anonymous tip from a track and field coach who supplied a syringe containing a residue of the substance to the United States Anti-Doping Agency (USADA).[3][5] This syringe was forwarded to the UCLA Olympic Analytical Laboratory, where Dr. Don Catlin and his team successfully identified the novel compound.[1][3] This guide provides a detailed technical overview of the core methodologies and scientific principles involved in the initial identification of THG, from its synthesis to its detection and biological activity.

Biological Activity and Signaling Pathways

This compound is a synthetic, orally active anabolic-androgenic steroid.[6] Chemically, it is 18a-homo-pregna-4,9,11-trien-17β-ol-3-one.[7] It is structurally related to gestrinone (B1671454) and trenbolone, both known anabolic agents.[2] Studies have shown that THG is a potent agonist for both the androgen and progesterone (B1679170) receptors, exhibiting no significant estrogenic activity.[6] Its high affinity for these receptors is the basis for its anabolic and androgenic effects, which include promoting muscle growth and strength.[6]

Androgen Receptor Signaling

Upon entering a target cell, THG binds to the androgen receptor (AR) located in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins. The activated THG-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs). This interaction recruits co-regulatory proteins and initiates the transcription of target genes responsible for the anabolic and androgenic effects.

Progesterone Receptor Signaling

Similar to its interaction with the androgen receptor, THG also binds to and activates the progesterone receptor (PR). In its inactive state, the PR is complexed with heat shock proteins in the cytoplasm. Upon THG binding, the receptor undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus. The THG-PR dimer then binds to Progesterone Response Elements (PREs) on the DNA, modulating the transcription of specific genes.

Experimental Protocols

The identification of THG required a multi-faceted approach, involving chemical synthesis to produce a reference standard and the development of sensitive analytical methods for its detection in urine.

Synthesis of this compound (THG)

THG was synthesized from the commercially available progestin, gestrinone.[7] The synthesis involves a one-step catalytic hydrogenation of the ethynyl (B1212043) group of gestrinone to an ethyl group.[3][7]

Reaction: Catalytic Hydrogenation of Gestrinone

-

Starting Material: Gestrinone (18a-homo-pregna-4,9,11-trien-20-yn-17β-ol-3-one)

-

Reagents and Catalyst:

-

Hydrogen gas (H₂)

-

Palladium on charcoal (Pd/C) catalyst (typically 5-10%)

-

Solvent (e.g., ethanol, ethyl acetate (B1210297), or similar organic solvent)

-

-

Generalized Procedure:

-

Dissolve gestrinone in a suitable solvent in a reaction vessel equipped with a magnetic stirrer.

-

Add the palladium on charcoal catalyst to the solution.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (pressure may vary, but typically ranges from atmospheric to slightly elevated pressures).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude THG can be purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure compound.

-

Characterization: The structure of the synthesized THG is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[7]

Urine Sample Preparation for Analysis

The following is a general protocol for the extraction of anabolic steroids from urine prior to instrumental analysis.

Protocol: Solid-Phase Extraction (SPE) of THG from Urine

-

Enzymatic Hydrolysis:

-

To a 5 mL aliquot of urine, add a phosphate (B84403) or acetate buffer to adjust the pH to approximately 7.

-

Add β-glucuronidase enzyme (from E. coli).

-

Incubate the mixture at approximately 50-55°C for 1-3 hours to cleave glucuronide conjugates.

-

Allow the sample to cool to room temperature.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition a C18 or polymeric SPE cartridge by sequentially passing methanol (B129727) followed by deionized water through the cartridge.

-

Loading: Apply the hydrolyzed urine sample to the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with deionized water to remove polar interferences. A subsequent wash with a weak organic solvent mixture (e.g., water/methanol) can be used for further cleanup.

-

Drying: Dry the cartridge thoroughly under vacuum or by centrifugation to remove residual water.

-

Elution: Elute the analytes from the cartridge using an appropriate organic solvent such as methanol or a mixture of ethyl acetate and isopropanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a solvent compatible with the subsequent analytical technique (e.g., mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).

-

Analytical Detection Methods

The UCLA Olympic Analytical Laboratory developed and validated two primary methods for the detection of THG: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS).[7]

Protocol: LC-MS/MS Detection of Underivatized THG

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

-

Mobile Phase B: Acetonitrile or methanol with the same additive.

-